Cas no 14689-58-8 (5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole)
14689-58-8 structure
Product Name:5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole
Numero CAS:14689-58-8
MF:C8H3BrF3N3O2
MW:310.027530908585
MDL:MFCD01658371
CID:181771
PubChem ID:26821
Update Time:2025-04-19
5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Benzimidazole,6-bromo-7-nitro-2-(trifluoromethyl)-
- 5-bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole
- 5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole
- DTXSID70163535
- YFYACJUPYYEJMJ-UHFFFAOYSA-N
- BENZIMIDAZOLE, 5-BROMO-4-NITRO-2-(TRIFLUOROMETHYL)-
- 6-Bromo-7-nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole
- 5-Bromo-4-nitro-2-(trifluoromethyl)benzimidazole
- 14689-58-8
- EN300-22848278
- BRN 0927132
-
- MDL: MFCD01658371
- Inchi: 1S/C8H3BrF3N3O2/c9-3-1-2-4-5(6(3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14)
- Chiave InChI: YFYACJUPYYEJMJ-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC2=C(C=1[N+](=O)[O-])N=C(C(F)(F)F)N2
Proprietà calcolate
- Massa esatta: 307.92826
- Massa monoisotopica: 308.936074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 0
- Complessità: 322
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 74.5
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.979
- Punto di ebollizione: 377.4°Cat760mmHg
- Punto di infiammabilità: 182.1°C
- Indice di rifrazione: 1.631
- PSA: 68.92
5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22848278-0.05g |
5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole |
14689-58-8 | 95% | 0.05g |
$245.0 | 2024-06-20 | |
| Enamine | EN300-22848278-0.1g |
5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole |
14689-58-8 | 95% | 0.1g |
$366.0 | 2024-06-20 | |
| Enamine | EN300-22848278-0.25g |
5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole |
14689-58-8 | 95% | 0.25g |
$524.0 | 2024-06-20 | |
| Enamine | EN300-22848278-0.5g |
5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole |
14689-58-8 | 95% | 0.5g |
$824.0 | 2024-06-20 | |
| Enamine | EN300-22848278-1.0g |
5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole |
14689-58-8 | 95% | 1.0g |
$1057.0 | 2024-06-20 | |
| Enamine | EN300-22848278-2.5g |
5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole |
14689-58-8 | 95% | 2.5g |
$2071.0 | 2024-06-20 | |
| Enamine | EN300-22848278-5.0g |
5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole |
14689-58-8 | 95% | 5.0g |
$3065.0 | 2024-06-20 | |
| Enamine | EN300-22848278-10.0g |
5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole |
14689-58-8 | 95% | 10.0g |
$4545.0 | 2024-06-20 | |
| Enamine | EN300-22848278-1g |
5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole |
14689-58-8 | 95% | 1g |
$1057.0 | 2023-09-15 | |
| Enamine | EN300-22848278-5g |
5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole |
14689-58-8 | 95% | 5g |
$3065.0 | 2023-09-15 |
5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole Letteratura correlata
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
14689-58-8 (5-bromo-4-nitro-2-(trifluoromethyl)-1H-1,3-benzodiazole) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso